molecular formula C12H13NO2S B8371802 3-(1-Methyl-2-indolylthio)propionic acid

3-(1-Methyl-2-indolylthio)propionic acid

Cat. No.: B8371802
M. Wt: 235.30 g/mol
InChI Key: LWNJGCIPRYTCJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1-Methyl-2-indolylthio)propionic acid is a propionic acid derivative featuring a 1-methylindole-2-thio group. This compound belongs to the broader class of 3-(alkylthio)propionic acids, which are industrially significant for their thermal stability, antioxidant properties, and lubrication capabilities .

Properties

Molecular Formula

C12H13NO2S

Molecular Weight

235.30 g/mol

IUPAC Name

3-(1-methylindol-2-yl)sulfanylpropanoic acid

InChI

InChI=1S/C12H13NO2S/c1-13-10-5-3-2-4-9(10)8-11(13)16-7-6-12(14)15/h2-5,8H,6-7H2,1H3,(H,14,15)

InChI Key

LWNJGCIPRYTCJO-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C=C1SCCC(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares 3-(1-Methyl-2-indolylthio)propionic acid with structurally related propionic acid derivatives:

Compound Name Substituent Key Features Applications Biological Relevance
This compound 1-Methylindole-2-thio Thioether linkage, aromatic indole ring, methyl group Potential industrial additives, drug precursors Unknown (structural analog to cysteine derivatives )
3-(3-Methoxyphenyl)propionic acid 3-Methoxyphenyl Methoxy group, phenyl ring Human urinary metabolite Naturally occurring metabolite
Indole-3-propionic acid Indole-3-yl Unsubstituted indole ring Research in neurodegenerative diseases Antioxidant properties
2-Hydroxy-3-(1-methylindol-3-yl)propanoic acid 1-Methylindole-3-yl, hydroxy Hydroxy group increases polarity Unknown (structural similarity to amino acids) Potential metabolic intermediate
3-(2-Benzothiazolylthio)propionic Acid Benzothiazole-2-thio Benzothiazole ring (sulfur and nitrogen heterocycle) Materials science (e.g., corrosion inhibitors) Limited biological data
3-(2-Thienyl)propanoic acid Thiophene-2-yl Thiophene ring (sulfur heterocycle) Organic synthesis, polymer research No reported biological activity

Key Research Findings

Thermal and Oxidative Stability: Thioether-containing derivatives (e.g., this compound) exhibit superior thermal and oxidative resistance compared to oxygen-linked analogs like 3-(3-Methoxyphenyl)propionic acid .

Biological Activity: Indole-3-propionic acid, an unsubstituted analog, demonstrates neuroprotective effects in preclinical studies . The addition of a methyl group and thioether in this compound could modulate its interaction with enzymes or receptors. Hydroxy-substituted derivatives (e.g., 2-Hydroxy-3-(1-methylindol-3-yl)propanoic acid) show increased solubility, making them more suitable for aqueous applications .

Industrial vs. Biological Roles :

  • Benzothiazole derivatives (e.g., 3-(2-Benzothiazolylthio)propionic Acid) are primarily used in industrial settings, whereas phenyl- and indole-substituted analogs have dual roles in materials and biomedicine .

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